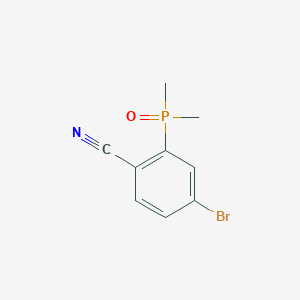

4-Bromo-2-(dimethylphosphoryl)benzonitrile

Description

4-Bromo-2-(dimethylphosphoryl)benzonitrile (C₉H₈BrNOP, MW: 274.03 g/mol) is a brominated benzonitrile derivative functionalized with a dimethylphosphoryl group at the 2-position. The compound features a nitrile group at the 1-position and a bromine atom at the 4-position, creating a sterically and electronically unique structure. The dimethylphosphoryl group, a strong electron-withdrawing moiety, enhances polarity and influences reactivity in cross-coupling reactions, making the compound valuable in medicinal chemistry and materials science. It is often utilized as an intermediate in synthesizing kinase inhibitors or metal-organic frameworks (MOFs) due to its ability to act as a ligand or directing group .

Properties

IUPAC Name |

4-bromo-2-dimethylphosphorylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrNOP/c1-13(2,12)9-5-8(10)4-3-7(9)6-11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUAZFDSEJNABNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=C(C=CC(=C1)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrNOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2287315-21-1 | |

| Record name | 4-bromo-2-(dimethylphosphoryl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(dimethylphosphoryl)benzonitrile typically involves the bromination of 2-(dimethylphosphoryl)benzonitrile. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, resulting in the formation of the brominated product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(dimethylphosphoryl)benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Substitution reactions typically involve nucleophilic substitution, where nucleophiles such as hydroxide ions (OH-) or alkoxides (RO-) replace the bromine atom.

Major Products Formed:

Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions used.

Reduction: Reduction reactions can produce amines or alcohols as the major products.

Substitution: Nucleophilic substitution reactions can result in the formation of various substituted benzene derivatives.

Scientific Research Applications

4-Bromo-2-(dimethylphosphoryl)benzonitrile is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, enabling the preparation of complex molecules for pharmaceuticals, agrochemicals, and materials science. Additionally, it is used in the development of novel catalysts and as a reagent in various chemical reactions.

Mechanism of Action

4-Bromo-2-(dimethylphosphoryl)benzonitrile is structurally similar to other brominated benzonitriles, such as 4-bromo-2-fluorobenzonitrile and 4-bromo-2-chlorobenzonitrile. the presence of the dimethylphosphoryl group distinguishes it from these compounds, providing unique chemical properties and reactivity. This distinction makes it particularly useful in specific applications where the dimethylphosphoryl group is required.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Bromo-2-(dimethylphosphoryl)benzonitrile with structurally related benzonitrile derivatives, focusing on substituent effects, synthesis, and applications:

Substituent Effects on Reactivity

- Electron-Withdrawing Groups (EWGs):

- The dimethylphosphoryl group in the target compound enhances electrophilicity at the nitrile and bromine positions, facilitating nucleophilic substitutions (e.g., Suzuki couplings) compared to trifluoromethyl or triazole derivatives .

- Trifluoromethyl groups increase metabolic stability but reduce solubility, limiting their use in aqueous-phase reactions compared to phosphoryl analogs .

- Electron-Donating Groups (EDGs):

Application-Specific Performance

- NSD2-PWWP1 Inhibition: The dimethylphosphoryl group’s metal-coordinating ability makes the target compound superior to trifluoromethyl or triazole derivatives in inhibiting protein-protein interactions .

- OLED Materials: Triazole and formyl derivatives exhibit higher external quantum efficiency (EQE) in TADF emitters (e.g., DHPZ-2BN shows 6.0% EQE), whereas phosphoryl analogs are less explored in optoelectronics .

Biological Activity

4-Bromo-2-(dimethylphosphoryl)benzonitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H12BrN2O2P

- Molecular Weight : 303.09 g/mol

- CAS Number : 105942-08-3

The compound features a bromobenzonitrile moiety, which is known for its reactivity and ability to interact with biological targets. The dimethylphosphoryl group enhances its potential as a kinase inhibitor, contributing to its biological significance.

This compound acts primarily through the inhibition of specific kinases involved in various signaling pathways. Its mechanism can be summarized as follows:

- Kinase Inhibition : The dimethylphosphoryl group interacts with the ATP-binding site of kinases, leading to competitive inhibition.

- Cell Signaling Modulation : By inhibiting kinases, the compound can alter downstream signaling pathways, affecting cell proliferation and apoptosis.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, revealing its potential in various therapeutic areas:

- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells.

- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic processes, potentially leading to altered cellular metabolism.

Data Table: Biological Activity Summary

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of breast cancer cells | |

| Enzyme inhibition | Kinase inhibition | |

| Cytotoxicity | Induces apoptosis |

Case Studies

-

Breast Cancer Inhibition :

A study conducted by researchers demonstrated that this compound significantly reduced the viability of MCF-7 breast cancer cells. The compound induced apoptosis through the activation of caspase pathways, indicating its potential as a therapeutic agent against breast cancer. -

Kinase Inhibition Profile :

In vitro assays revealed that this compound selectively inhibited several kinases, including PI3K and AKT pathways. This inhibition was linked to reduced cell migration and invasion capabilities in metastatic cancer models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.